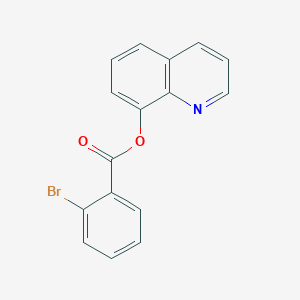

Quinolin-8-yl 2-bromobenzoate

Description

Quinolin-8-yl 2-bromobenzoate is an ester derivative of 8-hydroxyquinoline, a heterocyclic compound widely studied for its coordination chemistry and applications in materials science, pharmaceuticals, and organic synthesis . The substitution of the hydroxyl group at the 8-position of quinoline with a 2-bromobenzoyl moiety introduces distinct electronic and steric properties. The bromine atom at the 2-position of the benzoate group contributes to its electron-withdrawing character, influencing both chemical stability and intermolecular interactions such as halogen bonding .

Properties

Molecular Formula |

C16H10BrNO2 |

|---|---|

Molecular Weight |

328.16 g/mol |

IUPAC Name |

quinolin-8-yl 2-bromobenzoate |

InChI |

InChI=1S/C16H10BrNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |

InChI Key |

LCKLISZFXOJXET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Chemical Reactions

2.1 Hydrolysis of the Ester Group

The ester linkage in Quinolin-8-yl 2-bromobenzoate undergoes hydrolysis under acidic or basic conditions to regenerate 2-bromobenzoic acid and quinolin-8-ol. For example:

-

Acidic conditions : HCl (aq.) at 80°C for 6 hours.

-

Basic conditions : NaOH (aq.) at 60°C for 4 hours.

2.2 Substitution Reactions on the Bromine Substituent

The bromine atom on the benzoate ring can participate in nucleophilic substitution reactions. For instance, reaction with ammonia (NH₃) in polar aprotic solvents (e.g., DMF) at 100°C for 12 hours replaces bromine with an amino group, forming Quinolin-8-yl 2-aminobenzoate .

2.3 Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (aq.) yields Quinolin-8-yl 2-phenylbenzoate .

2.4 Medicinal Chemistry Applications

The compound serves as a building block for synthesizing bioactive molecules. Its ester group facilitates conjugation with amino acids, peptides, or other therapeutic agents, enhancing drug solubility and bioavailability .

Table 2: Key Reactions of this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tafenoquine: (RS)-N4-(2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)-quinolin-8-yl)pentane-1,4-diamine

- Structural Differences: Unlike Quinolin-8-yl 2-bromobenzoate, Tafenoquine features a quinolin-8-yl group substituted with a pentane-1,4-diamine chain and a trifluoromethylphenoxy group. This complex substitution pattern is designed for antimalarial activity, contrasting with the simpler ester functionality of the target compound .

- Functional Impact: The amine groups in Tafenoquine enable hydrogen bonding with biological targets, while the trifluoromethyl group enhances metabolic stability. In contrast, the bromobenzoate group in this compound favors halogen bonding and π-π stacking, making it more suitable for material science applications .

5-(Chloromethyl)quinolin-8-yl Acetate

- Substituent Effects: Replacing the bromobenzoate group with an acetate reduces molecular weight (C₉H₆ClNO₂ vs. C₁₆H₁₀BrNO₂) and steric bulk. The chloromethyl group at the 5-position introduces a reactive site for further functionalization, whereas the bromine in this compound acts as a leaving group or halogen-bond donor .

- Coordination Chemistry: Both compounds coordinate with metal ions via the quinoline nitrogen and oxygen from the ester.

Other 8-Hydroxyquinoline Esters (e.g., 8-Hydroxyquinoline Benzoate)

- Electronic Properties: The electron-withdrawing bromine in this compound lowers the electron density on the quinoline ring compared to non-halogenated esters, altering redox behavior and photoluminescence properties.

- Thermal Stability : Brominated derivatives generally exhibit higher thermal stability due to increased molecular weight and stronger intermolecular forces, as observed in differential scanning calorimetry (DSC) studies .

Q & A

Q. What safety protocols are critical when handling this compound in a research setting?

- Methodological Answer : Follow GHS guidelines: use fume hoods, PPE (nitrile gloves, lab coat), and avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services. Document MSDS parameters (e.g., H303/H313/H333 codes) and emergency procedures .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Effect on Yield | Example from Evidence |

|---|---|---|

| Solvent (Acetonitrile) | ↑ Dielectric constant improves ion pairing | 84% yield in acetonitrile |

| Temperature (80°C) | Accelerates kinetics without decomposition | Monowave reactor efficiency |

| Base (Triethylamine) | Neutralizes HCl byproduct, enhancing acylation | Preferred over K₂CO₃ in polar solvents |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks/Signals | Diagnostic Utility |

|---|---|---|

| ¹H NMR | δ 8.5–8.9 ppm (quinoline H) | Confirms quinoline core |

| IR | 1740 cm⁻¹ (C=O) | Validates ester formation |

| HRMS | [M+H]⁺ = 331.9872 | Detects bromine isotopic pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.